(2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a chlorine atom and two carboxylic acid groups, one of which is protected as a tert-butyl ester. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a halogenation reaction, using reagents like thionyl chloride or phosphorus pentachloride.
Protection of the Carboxylic Acid Groups: The carboxylic acid groups are protected as tert-butyl esters using tert-butyl alcohol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient reaction control and purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the carboxylic acid groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
(2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Methoxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester: Similar in structure but with a methoxy group instead of a chlorine atom.
4,4’-Dichlorobenzophenone: Another chlorinated compound with different structural features.
Uniqueness
The uniqueness of (2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of both a chlorine atom and tert-butyl ester group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S,4S)-4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIQMTDKFOWAFE-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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